molecular formula C18H21NO2 B4427741 N-benzyl-N-methyl-2-(3-methylphenoxy)propanamide

N-benzyl-N-methyl-2-(3-methylphenoxy)propanamide

Cat. No. B4427741
M. Wt: 283.4 g/mol
InChI Key: YHBDAQIJGYFDIR-UHFFFAOYSA-N
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Description

N-benzyl-N-methyl-2-(3-methylphenoxy)propanamide, also known as BMPP, is a chemical compound that has been widely studied for its potential therapeutic applications. BMPP belongs to the class of compounds known as benzamides, which have been found to exhibit a wide range of biological activities.

Scientific Research Applications

N-benzyl-N-methyl-2-(3-methylphenoxy)propanamide has been studied for its potential therapeutic applications in a variety of diseases, including cancer, inflammatory disorders, and neurological disorders. In cancer research, this compound has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. Inflammatory disorders such as rheumatoid arthritis have also been studied, with this compound found to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. In neurological disorders, this compound has been found to have neuroprotective effects by reducing oxidative stress and inflammation.

Mechanism of Action

The mechanism of action of N-benzyl-N-methyl-2-(3-methylphenoxy)propanamide is not fully understood, but it is believed to involve the modulation of various signaling pathways. In cancer cells, this compound has been found to inhibit the activity of the PI3K/Akt/mTOR pathway, which is involved in cell proliferation and survival. In inflammatory disorders, this compound has been found to inhibit the activity of the NF-κB pathway, which regulates the production of pro-inflammatory cytokines. In neurological disorders, this compound has been found to reduce oxidative stress and inflammation by modulating the activity of various antioxidant and anti-inflammatory pathways.
Biochemical and Physiological Effects:
This compound has been found to have a variety of biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, reduction of inflammation, and neuroprotection. These effects are believed to be mediated by the modulation of various signaling pathways, as discussed above.

Advantages and Limitations for Lab Experiments

N-benzyl-N-methyl-2-(3-methylphenoxy)propanamide has several advantages for lab experiments, including its high yield and purity, as well as its well-established synthesis method. However, one limitation of this compound is its potential toxicity, which may limit its use in certain experimental settings. Additionally, the mechanism of action of this compound is not fully understood, which may limit its use in certain research applications.

Future Directions

There are several future directions for research on N-benzyl-N-methyl-2-(3-methylphenoxy)propanamide, including the identification of its precise mechanism of action, the development of more potent and selective analogs, and the investigation of its potential therapeutic applications in other diseases. Additionally, the use of this compound in combination with other drugs or therapies may be explored, as well as its potential use as a diagnostic tool. Overall, this compound has significant potential for therapeutic applications, and further research is needed to fully understand its biological activity and potential clinical utility.

properties

IUPAC Name

N-benzyl-N-methyl-2-(3-methylphenoxy)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO2/c1-14-8-7-11-17(12-14)21-15(2)18(20)19(3)13-16-9-5-4-6-10-16/h4-12,15H,13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHBDAQIJGYFDIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)OC(C)C(=O)N(C)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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